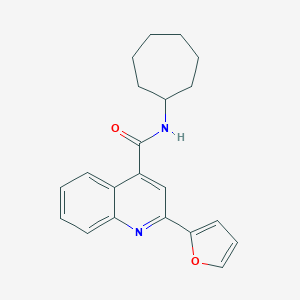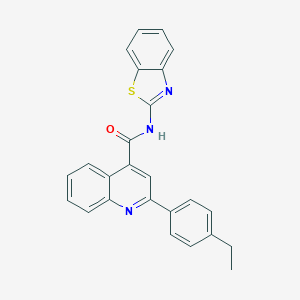
N-(4-ethoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound with a molecular formula of C22H19N2O4S. This compound is characterized by the presence of an acetamide group, a nitrophenyl group, and a phenylsulfanyl group. It is used in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps:
Nitration: The starting material, 4-ethoxyaniline, undergoes nitration to form 4-ethoxy-2-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with phenylacetyl chloride to form N-(4-ethoxy-2-nitrophenyl)-2-phenylacetamide.
Thioether Formation: Finally, the acetamide is reacted with thiophenol under basic conditions to introduce the phenylsulfanyl group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium ethoxide in ethanol.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products
Reduction: N-(4-amino-2-ethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.
Substitution: this compound derivatives.
Oxidation: N-(4-ethoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfonyl)acetamide.
Aplicaciones Científicas De Investigación
N-(4-ethoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-ethoxy-2-nitrophenyl)acetamide: Lacks the phenylsulfanyl group, making it less complex.
N-(4-ethoxy-2-nitrophenyl)-2-phenylacetamide: Similar structure but without the phenylsulfanyl group.
N-(4-ethoxy-2-nitrophenyl)-2-(phenylsulfonyl)acetamide: Contains a sulfone group instead of a sulfanyl group.
Uniqueness
N-(4-ethoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both the nitrophenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H20N2O4S |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
N-(4-ethoxy-2-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C22H20N2O4S/c1-2-28-17-13-14-19(20(15-17)24(26)27)23-22(25)21(16-9-5-3-6-10-16)29-18-11-7-4-8-12-18/h3-15,21H,2H2,1H3,(H,23,25) |
Clave InChI |
OHTVSZPYSUURPJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CCOC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B332754.png)
![ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B332755.png)

![Methyl 6-ethyl-2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332761.png)
![10-(4-bromobenzoyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B332762.png)

![(4Z)-4-{3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B332767.png)
![2-{[(2,4-Dichlorophenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B332768.png)
![6-[4-(Benzyloxy)-3-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B332769.png)
![Propyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332770.png)


![5-bromo-2-(2,3-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B332776.png)

